Cas no 1292969-73-3 (3-({[(4-methoxyphenyl)methyl](methyl)amino}methyl)benzonitrile)

3-({[(4-Methoxyphenyl)methyl](methyl)amino}methyl)benzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with a tertiary amine group linked to a 4-methoxyphenyl moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (nitrile) groups enhances its reactivity in nucleophilic and electrophilic transformations. Its well-defined molecular architecture ensures consistent performance in coupling reactions and as a building block for complex heterocycles. The compound’s stability under standard conditions and high purity make it suitable for research and industrial-scale synthesis.
3-({[(4-methoxyphenyl)methyl](methyl)amino}methyl)benzonitrile structure
1292969-73-3 structure
Product Name:3-({[(4-methoxyphenyl)methyl](methyl)amino}methyl)benzonitrile
CAS No:1292969-73-3
MF:C17H18N2O
MW:266.337624073029
CID:5321801
Update Time:2025-06-08

3-({[(4-methoxyphenyl)methyl](methyl)amino}methyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-[[[(4-Methoxyphenyl)methyl]methylamino]methyl]benzonitrile
    • 3-({[(4-methoxyphenyl)methyl](methyl)amino}methyl)benzonitrile
    • Inchi: 1S/C17H18N2O/c1-19(12-14-6-8-17(20-2)9-7-14)13-16-5-3-4-15(10-16)11-18/h3-10H,12-13H2,1-2H3
    • InChI Key: ZVJUGGGQFAHQKN-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=CC(CN(CC2=CC=C(OC)C=C2)C)=C1

Experimental Properties

  • Density: 1.12±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 386.4±27.0 °C(Predicted)
  • pka: 7.39±0.50(Predicted)

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Additional information on 3-({[(4-methoxyphenyl)methyl](methyl)amino}methyl)benzonitrile

Professional Introduction to Compound with CAS No. 1292969-73-3 and Product Name: 3-({[(4-methoxyphenyl)methyl](methyl)amino}methyl)benzonitrile

Compound with the CAS number 1292969-73-3 and the product name 3-({[(4-methoxyphenyl)methyl](methyl)amino}methyl)benzonitrile represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in drug discovery and development. The presence of multiple functional groups, including a benzonitrile moiety and an amine substituent, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The benzonitrile group is a well-documented pharmacophore in medicinal chemistry, often contributing to the binding affinity and metabolic stability of bioactive molecules. In recent years, there has been a surge in research focusing on benzonitrile derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, studies have highlighted the role of benzonitrile-based compounds in inhibiting enzymes such as cyclooxygenase (COX) and carbonic anhydrase, which are pivotal in inflammatory and neurological disorders, respectively.

The 4-methoxyphenyl moiety in the compound's structure introduces a hydroxyl group that is electron-rich, enhancing its potential for hydrogen bonding interactions with biological targets. This feature is particularly advantageous in designing molecules that require precise spatial orientation within a binding pocket. Additionally, the methoxy group can influence the compound's solubility and metabolic pathways, making it a critical factor in drug-like properties.

The amine substituent, specifically the {[(4-methoxyphenyl)methyl](methyl)amino}methyl group, adds another layer of complexity to the compound's structure. Amines are well-known for their ability to form hydrogen bonds and participate in ionic interactions, which are essential for high-affinity binding to biological targets. The specific arrangement of this amine group can modulate the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with remarkable accuracy. The compound 3-({[(4-methoxyphenyl)methyl](methyl)amino}methyl)benzonitrile has been subjected to virtual screening using molecular docking techniques to identify potential binding interactions with target proteins. These simulations have suggested that the compound may exhibit inhibitory activity against several enzymes implicated in cancer progression. Specifically, preliminary data indicate that it could interfere with kinases and other signaling proteins that are aberrantly activated in tumor cells.

In vitro studies have further validated these predictions by assessing the compound's ability to modulate enzyme activity and cellular processes. For example, experiments conducted on cancer cell lines have demonstrated that treatment with this compound can inhibit proliferation and induce apoptosis. These effects are attributed to its ability to disrupt key signaling pathways involved in cell survival and growth. Moreover, the compound has shown minimal toxicity towards normal cells at comparable concentrations, suggesting a favorable therapeutic index.

The structural features of 3-({[(4-methoxyphenyl)methyl](methyl)amino}methyl)benzonitrile also make it an attractive candidate for further derivatization. By modifying specific functional groups or introducing new ones, researchers can fine-tune its biological activity and pharmacokinetic properties. For instance, replacing the benzonitrile group with other heterocyclic moieties could alter its interactions with biological targets while maintaining overall structural integrity.

Another area of interest is the potential use of this compound as a lead molecule for drug development against neurological disorders. The amine substituent and hydrophobic aromatic rings are common motifs found in compounds that cross the blood-brain barrier (BBB). Preliminary research has suggested that derivatives of this compound may have neuroprotective effects by modulating neurotransmitter systems involved in cognitive function and mood regulation.

The synthesis of 3-({[(4-methoxyphenyl)methyl](methyl)amino}methyl)benzonitrile presents an intriguing challenge due to its complex structure. Advanced synthetic methodologies must be employed to construct the molecule efficiently while maintaining high purity standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds between aromatic rings and other heterocycles. Additionally, protecting group strategies are essential to prevent unwanted side reactions during multi-step synthesis.

Once synthesized, rigorous analytical techniques must be utilized to characterize the compound's physical and chemical properties. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about atomic connectivity and functional group assignments, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography offers insights into the three-dimensional structure of the compound at an atomic level.

The development of novel pharmaceuticals is a lengthy process that involves extensive preclinical testing before human trials can begin. However, compounds like 3-({[(4-methoxyphenyl)methyl](methyl)amino}methyl)benzonitrile serve as valuable starting points for generating data-driven hypotheses about their therapeutic potential. By integrating experimental results with computational modeling, researchers can accelerate the discovery pipeline significantly.

In conclusion,3-({[(4-methoxyphenyl)methyl](methyl)amino}methyl)benzonitrile represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and demonstrated biological activity. Its potential applications span multiple therapeutic areas, including oncology and neurology, making it an exciting subject for future studies aimed at developing new treatments for human diseases.

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